Pregnane, trimethylsilane deriv.
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Overview
Description
Pregnane, trimethylsilane deriv. is a complex organic compound with the molecular formula C27H50O2Si2 and a molecular weight of 462.8557 It is a derivative of pregn-5-ene-3,20-diol, modified with trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane, trimethylsilane deriv. typically involves the reaction of pregn-5-ene-3,20-diol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pregnane, trimethylsilane deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pregnane, trimethylsilane deriv. has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound is utilized in the study of steroid metabolism and hormone regulation.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pregnane, trimethylsilane deriv. involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors involved in steroid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Silane, [[(3beta,20S)-pregn-5-ene-3,20,21-triyl]tris(oxy)]tris[trimethyl-: This compound has an additional trimethylsilyl group, making it more hydrophobic and potentially more stable.
Silane, [[(3alpha,5beta)-pregn-20-ene-3,17,20,21-tetrayl]tetrakis(oxy)]tetrakis[trimethyl-: This compound has a different stereochemistry and additional trimethylsilyl groups, which may affect its reactivity and biological activity.
Uniqueness
Pregnane, trimethylsilane deriv. is unique due to its specific structural configuration and the presence of two trimethylsilyl groups. This configuration provides a balance between stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
13110-77-5 |
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Molecular Formula |
C27H50O2Si2 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |
InChI |
InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI Key |
PXQKWIROLXRMAD-PAMFVNDTSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Synonyms |
(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene |
Origin of Product |
United States |
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